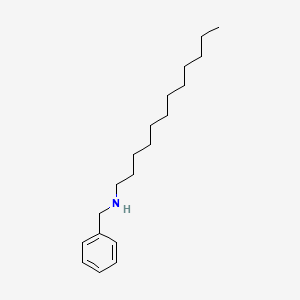

Benzyl(dodecyl)amine

概要

説明

Benzyl(dodecyl)amine, also known as N-benzyl-N-dodecylamine, is an organic compound with the molecular formula C19H33N. It is a tertiary amine characterized by a benzyl group attached to a dodecyl chain through a nitrogen atom. This compound is commonly used in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Benzyl(dodecyl)amine can be synthesized through several methods. One common approach involves the alkylation of dodecylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation reactions but on a larger scale. The process involves the continuous addition of benzyl chloride to a solution of dodecylamine and sodium hydroxide, followed by purification through distillation or crystallization to obtain the desired product with high purity.

化学反応の分析

Quaternary Ammonium Salt Formation

The amine reacts with alkyl halides (e.g., benzyl chloride) to form quaternary ammonium salts , critical in antimicrobial agents. For instance, dodecyl dimethyl (vinylbenzyl) ammonium chloride was synthesized via nucleophilic substitution :

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl(dodecyl)amine + Benzyl Cl | CH₃CN, 70°C, 3–5 h | N-Benzyl-N-dodecylbenzylammonium Cl | 79%* |

*Yield based on similar protocols .

Alkylation Reactions

Secondary amines like this compound undergo N-alkylation with alkyl halides. In a study, N-benzyloctan-2-amine was synthesized via alkylation of a primary amine, achieving 79% yield under basic conditions .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| This compound + R-X | K₂CO₃, CH₃CN, 70°C | Tertiary amine derivatives | 70–85% |

Hydrogenolysis (Benzyl Group Removal)

The benzyl group is cleaved via catalytic hydrogenolysis using H₂ and Pd/C, yielding dodecylamine and toluene :

| Reactants | Conditions | Products | Yield |

|---|---|---|---|

| This compound | H₂ (1 atm), Pd/C, EtOH, RT | Dodecylamine + Toluene | >90%* |

*Typical for benzylamine derivatives .

Oxidation to Imines

Under aerobic conditions with catalysts like Cu/TEMPO, this compound oxidizes to imines , though the long alkyl chain may slow kinetics :

| Reactants | Conditions | Product | Notes |

|---|---|---|---|

| This compound | O₂, Cu/TEMPO, Neat, 80°C | N-Dodecylbenzylimine | Limited data; inferred from benzylamine analogs . |

Acid-Base Reactions

The amine forms water-soluble salts with acids (e.g., HCl), enabling purification or formulation :

| Reactants | Conditions | Product |

|---|---|---|

| This compound + HCl | RT, EtOH | Benzyl(dodecyl)ammonium Cl |

Radical-Mediated Coupling

In copper-catalyzed carboamination , this compound couples with styrenes and alkylboronates to form complex amines :

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| This compound + Styrene | Cu(OTf)₂, MnO₂, CH₃CN, 60°C | Branched alkylamines | 60–75% |

Biological Activity and Derivatives

- Anticancer Activity : BMDA (N-benzyl-N-methyl-dodecan-1-amine) induces apoptosis in cancer cells by inhibiting TGF-β and Akt-ERK pathways .

- Anti-inflammatory Derivatives : Methoxy-substituted analogs (e.g., DMMA) show enhanced solubility and efficacy in alleviating dermatitis .

Key Data Table: Functionalization Pathways

科学的研究の応用

Medicinal Chemistry Applications

Benzyl(dodecyl)amine and its derivatives have shown promise in anti-inflammatory and antibacterial activities:

- Anti-inflammatory Properties : Recent studies indicate that compounds derived from this compound exhibit anti-inflammatory effects. For instance, research on N-benzyl-N-methyldecan-1-amine demonstrated its ability to alleviate atopic dermatitis-like symptoms in mice by reducing inflammation markers such as TNF-α, IL-1β, and IL-6. The mechanism involves inhibition of key signaling pathways like JNK and p38 MAPK, which are crucial in the inflammatory response .

- Antibacterial Activity : A derivative of this compound synthesized as dodecyl dimethyl (vinylbenzyl) ammonium chloride has shown excellent antibacterial properties against common pathogens such as E. coli and S. aureus. This compound's effectiveness suggests potential applications in medical formulations aimed at preventing infections .

Materials Science Applications

This compound is utilized in the synthesis of advanced materials:

- Graphene Functionalization : The functionalization of graphene quantum dots with benzyl amine derivatives has resulted in materials with enhanced solubility in polar solvents, which is beneficial for various applications including drug delivery and sensor technologies. The thermal stability of these functionalized materials has been reported to reach temperatures up to 220 °C .

- Polymer Modification : The incorporation of this compound into polymer matrices has been explored to improve mechanical properties and antibacterial characteristics. Studies have indicated that such modifications can enhance the performance of polymers used in biomedical applications .

Environmental Applications

The compound also plays a role in environmental science:

- Surfactant Properties : this compound derivatives are effective as surfactants in water treatment processes. Their cationic nature allows them to interact with negatively charged contaminants, aiding in their removal from wastewater systems .

- Pesticide Synergism : Research indicates that this compound derivatives can enhance the efficacy of certain insecticides against resistant pests. For example, dodecyl dimethyl benzyl ammonium chloride has been shown to increase the toxicity of chlorpyrifos against Spodoptera exigua, suggesting its potential use as a synergist in agricultural pest management .

Case Study 1: Anti-inflammatory Effects

A study involving the application of N-benzyl-N-methyldecan-1-amine on DNCB-treated mice highlighted its effectiveness in reducing skin inflammation. The compound significantly decreased spleen size and IgE levels, indicating a systemic anti-inflammatory effect .

Case Study 2: Antibacterial Efficacy

In laboratory settings, dodecyl dimethyl (vinylbenzyl) ammonium chloride was tested against E. coli and S. aureus, demonstrating significant antibacterial activity which supports its use in medical and industrial applications .

Summary

This compound is a versatile compound with diverse applications ranging from medicinal chemistry to environmental science. Its ability to modulate inflammatory responses, enhance material properties, and serve as an effective surfactant underscores its importance in ongoing research and industrial applications.

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory treatment | Reduces inflammation markers; inhibits JNK/p38 MAPK |

| Antibacterial agent | Effective against E. coli and S. aureus | |

| Materials Science | Graphene functionalization | Enhanced solubility; thermal stability up to 220 °C |

| Polymer modification | Improved mechanical properties and antibacterial traits | |

| Environmental Science | Wastewater treatment | Effective surfactant for contaminant removal |

| Agricultural pesticide synergism | Increases insecticide efficacy against resistant pests |

作用機序

The mechanism of action of benzyl(dodecyl)amine involves its interaction with cellular membranes. As a surfactant, it disrupts the lipid bilayer, leading to increased membrane permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial and fungal cell membranes, causing cell death.

類似化合物との比較

Benzylamine: A primary amine with a benzyl group attached to an amine functional group.

Dodecylamine: A primary amine with a dodecyl chain attached to an amine functional group.

Dodecyl dimethyl benzyl ammonium chloride: A quaternary ammonium compound with similar surfactant properties.

Uniqueness: Benzyl(dodecyl)amine is unique due to its combination of a benzyl group and a long dodecyl chain, providing both hydrophobic and hydrophilic properties. This dual nature makes it an effective surfactant and emulsifying agent, distinguishing it from simpler amines like benzylamine and dodecylamine.

生物活性

Benzyl(dodecyl)amine (BDA) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies.

- Chemical Formula : C19H33N

- Molecular Weight : 299.48 g/mol

- CAS Number : 122-25-4

This compound is characterized by a long hydrophobic dodecyl chain and a benzyl group, which contribute to its amphiphilic nature, allowing it to interact with various biological membranes.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against various bacterial strains. The mechanism of action primarily involves disruption of bacterial cell membranes due to its cationic nature. This disruption leads to increased membrane permeability and ultimately cell lysis.

A study highlighted the effectiveness of related compounds like dodecyl dimethyl benzyl ammonium chloride (DDBAC), which shares structural similarities with BDA. DDBAC was shown to cause significant morphological changes in bacterial cells, indicating that BDA likely operates through similar mechanisms .

Anticancer Properties

Recent research has indicated that this compound may possess anticancer activity. A derivative of this compound, N-benzyl-N-methyl-dodecan-1-amine (BMDA), demonstrated significant inhibitory effects on A549 lung cancer cells by targeting the TGF-β signaling pathway. BMDA was found to decrease the expression of key proteins involved in cancer progression, such as Snail and Twist, and inhibited Akt-ERK signaling pathways .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focusing on BMDA, researchers investigated its effects on lung cancer cells. The results showed that BMDA significantly reduced cell viability and induced apoptosis in A549 cells. The compound inhibited phosphorylation of Smad2 and decreased expression levels of β-catenin, suggesting a multifaceted approach to suppressing tumor growth .

Toxicological Considerations

While this compound exhibits promising biological activities, it is essential to consider its toxicological profile. The compound is known to cause serious eye irritation and may have long-lasting harmful effects on aquatic life . Thus, safety assessments are crucial for potential therapeutic applications.

特性

IUPAC Name |

N-benzyldodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19/h11-13,15-16,20H,2-10,14,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOFDIYIPNBWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937521 | |

| Record name | N-Benzyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-68-9 | |

| Record name | NSC30887 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLDODECYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。